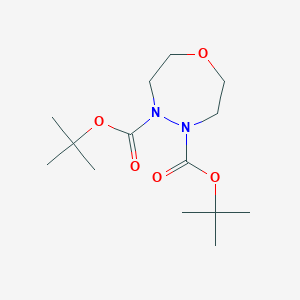![molecular formula C8H19N3O6S2 B2652839 [(3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine dimethanesulfonate CAS No. 1559059-71-0](/img/structure/B2652839.png)
[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine dimethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine dimethanesulfonate” is a chemical compound with a molecular weight of 317.39 . The IUPAC name for this compound is (3,5-dimethyl-1H-pyrazol-4-yl)methanamine dimethanesulfonate .
Synthesis Analysis
The synthesis of pyrazole-based ligands, which could include “[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine dimethanesulfonate”, involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H11N3.2CH4O3S/c1-4-6(3-7)5(2)9-8-4;21-5(2,3)4/h3,7H2,1-2H3,(H,8,9);21H3,(H,2,3,4) .Chemical Reactions Analysis
The compound has been used in the synthesis of coordination compounds with late transition metal ions . The direct chelation of CoCl2·6H2O, ZnCl2, and CdBr2·4H2O by the ligands produced [LnMX2] complexes in high yields .Physical And Chemical Properties Analysis
The compound has a molecular weight of 317.39 . More specific physical and chemical properties are not available in the retrieved sources.Scientific Research Applications
Corrosion Inhibition
[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine dimethanesulfonate has been studied for its inhibitory effect on the corrosion of pure iron in acidic media. It has been found to be an efficient corrosion inhibitor, with its efficiency increasing with the concentration of the inhibitor. This compound acts as a mixed-type inhibitor without changing the mechanism of hydrogen evolution. The inhibition is associated with the adsorption of the compound on the iron surface, following the Langmuir adsorption isotherm model (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).
Synthesis and Cytotoxic Activity
This compound is involved in the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines. These derivatives have been tested for their growth inhibitory properties against various cancer cell lines, showing potent cytotoxicity with some having IC50 values less than 10 nM (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Insecticidal and Antibacterial Potential
Synthesized compounds containing the pyrimidine and pyrazole moieties have been evaluated for their insecticidal activity and antibacterial potential. These compounds have shown significant effects against Pseudococcidae insects and selected microorganisms, establishing a relationship between structure and biological activity (Deohate & Palaspagar, 2020).
Antagonists for Serotonin Receptors
2-Substituted 5,6-dimethyl-3-phenylsulfonyl-pyrazolo[1,5-a]pyrimidines, closely related to the compound of interest, have been synthesized as highly potent and specific serotonin 5-HT6 receptor antagonists. These compounds show varying degrees of antagonistic potency and selectivity, making them significant in neuropsychopharmacology (Ivachtchenko et al., 2011).
Cytotoxic Properties in Tumor Cell Lines
The compound and its derivatives have been evaluated for their cytotoxic properties in vitro on tumor cell lines. The cytotoxic activity strongly depends on the substituents linked to the aminic nitrogen and pyrazolic rings, indicating its potential in cancer research (Kodadi et al., 2007).
Synthesis of Water-Soluble Rhodium(I) Complexes
This compound has been used in the synthesis of new water-soluble pyrazolate rhodium(I) complexes, demonstrating its versatility in coordination chemistry and potential application in catalysis (Esquius et al., 2000).
Future Directions
properties
IUPAC Name |
(3,5-dimethyl-1H-pyrazol-4-yl)methanamine;methanesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2CH4O3S/c1-4-6(3-7)5(2)9-8-4;2*1-5(2,3)4/h3,7H2,1-2H3,(H,8,9);2*1H3,(H,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTSXEKABLXQCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CN.CS(=O)(=O)O.CS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine dimethanesulfonate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[[2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetyl]amino]benzoate](/img/structure/B2652756.png)
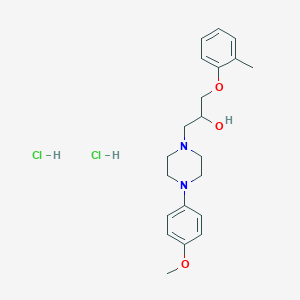
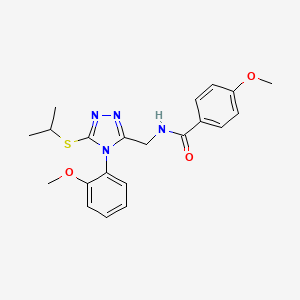
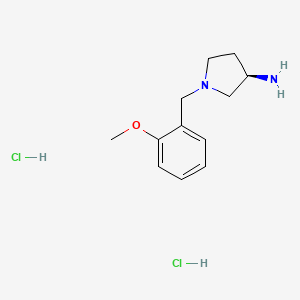
![3-[(2-chlorophenyl)methyl]-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2652763.png)
![N-[Cyano(cyclohexyl)methyl]-5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxamide](/img/structure/B2652764.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpiperidine-2-carboxylic acid](/img/structure/B2652766.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2652767.png)
![3-[5-(4-methoxyphenyl)furan-2-yl]-N-(tetrahydrofuran-2-ylmethyl)propanamide](/img/structure/B2652768.png)
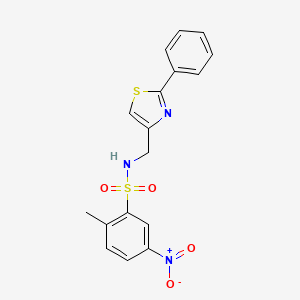
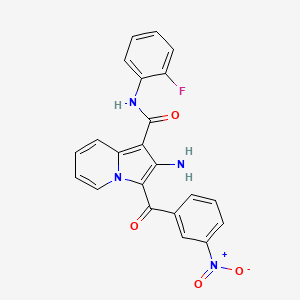
![7-bromo-4-[4-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2652776.png)
![3-amino-N-(3-methoxyphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2652778.png)
